

An In-depth Technical Guide to 3-Phenylisoxazol-4-amine

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Compound of Interest

Compound Name: 3-Phenylisoxazol-4-amine

Cat. No.: B15124975

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This technical guide provides a comprehensive overview of **3-Phenylisoxazol-4-amine**, including its chemical identity, physicochemical properties, synthesis protocols, and known biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Nomenclature

IUPAC Name: 3-phenylisoxazol-4-amine

Synonyms: 4-Amino-3-phenylisoxazole

CAS Number: 23350-02-9

Molecular Structure:

Caption: Chemical structure of **3-Phenylisoxazol-4-amine**.

Physicochemical Properties

Quantitative data for **3-Phenylisoxazol-4-amine** is summarized in the table below. It is important to note that while some experimental data is available, other values are computed estimates and should be treated as such.



Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O	-
Molecular Weight	160.17 g/mol	-
CAS Number	23350-02-9	
Appearance	Data not available	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
LogP (calculated)	1.5	-

Synthesis Protocols

A plausible and efficient synthetic route to **3-Phenylisoxazol-4-amine** involves a two-step process starting from cinnamyl alcohol. The first step is the synthesis of the intermediate, 4-nitro-3-phenylisoxazole, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 4-Nitro-3-phenylisoxazole

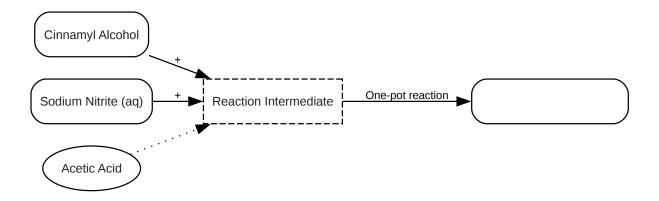
This one-pot synthesis has been reported to proceed from cinnamyl alcohol.

Experimental Protocol:

- Dissolve cinnamyl alcohol (e.g., 4.08 g, 30 mmol) in glacial acetic acid (6 mL) in a suitable reaction vessel with stirring.
- Carefully add a saturated aqueous solution of sodium nitrite (90 mmol) dropwise to the stirred solution. It is crucial to maintain the reaction temperature below 70 °C during the addition.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.
- Dilute the reaction mixture with water and extract the product with diethyl ether.



- Wash the organic extract with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- The resulting residue can be purified by column chromatography to yield 4-nitro-3phenylisoxazole.



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Caption: Synthesis of 4-Nitro-3-phenylisoxazole.

Step 2: Reduction of 4-Nitro-3-phenylisoxazole to 3-Phenylisoxazol-4-amine

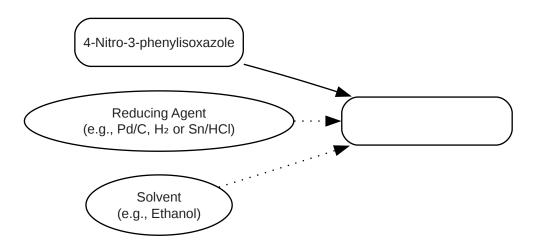
The reduction of an aromatic nitro group to a primary amine is a standard transformation in organic synthesis. Several reagents can be employed for this purpose.

Experimental Protocol (General):

- Dissolve 4-nitro-3-phenylisoxazole in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
- Add a reducing agent. Common choices include:
 - Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen atmosphere.
 - Metal-Acid System: Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl).
 - Other Reagents: Sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).



- The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Upon completion, the reaction mixture is worked up accordingly. For catalytic hydrogenation, the catalyst is filtered off. For metal-acid systems, the reaction is neutralized, and the product is extracted.
- The crude product is then purified, typically by recrystallization or column chromatography, to yield 3-Phenylisoxazol-4-amine.



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Caption: Reduction to **3-Phenylisoxazol-4-amine**.

Biological Activity and Potential Applications

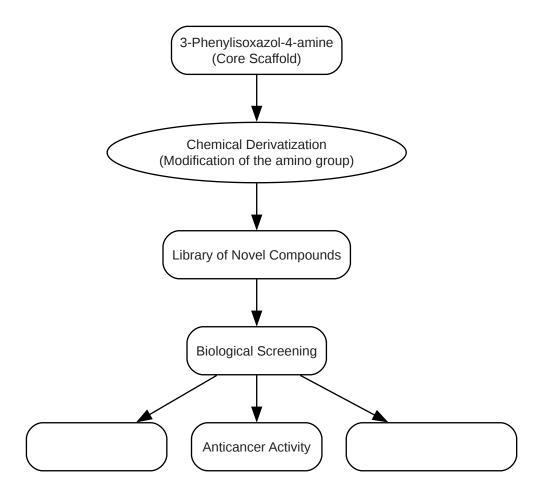
The isoxazole scaffold is a prominent feature in many biologically active compounds. While specific studies on the biological activity of **3-Phenylisoxazol-4-amine** are not extensively documented in publicly available literature, derivatives of phenylisoxazole have shown a wide range of pharmacological properties.

- Antibacterial Activity: Certain 4-nitro-3-phenylisoxazole derivatives have been synthesized and evaluated for their antibacterial properties.
- Anticancer Potential: The isoxazole nucleus is present in some compounds investigated as anticancer agents.



 Anti-inflammatory and Other Activities: The broader class of isoxazole derivatives has been explored for anti-inflammatory, antiviral, and other therapeutic applications.

The amino group at the 4-position of **3-Phenylisoxazol-4-amine** provides a key functional handle for further chemical modifications, making it a valuable building block for the synthesis of a library of derivatives for drug discovery and development.



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Caption: Drug discovery workflow.

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